

# Introduction: The Strategic Importance of (S)-2-Hydroxy-4-phenylbutyric Acid

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## Compound of Interest

Compound Name: (S)-2-Hydroxy-4-phenylbutyric  
Acid

Cat. No.: B017482

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**(S)-2-Hydroxy-4-phenylbutyric acid**, also known as (S)-HPBA, is a chiral molecule of significant interest in the pharmaceutical industry. It serves as a critical chiral building block for the synthesis of various enantiomerically pure bioactive compounds.[1] Its most prominent role is as a key intermediate in the production of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[2][3] Drugs such as enalapril, benazepril, and ramipril rely on the precise stereochemistry offered by (S)-HPBA or its corresponding (R)-enantiomer.[2]

Understanding the physicochemical properties of (S)-HPBA is not merely an academic exercise; it is a fundamental requirement for optimizing its synthesis, purification, formulation, and ultimately, its successful application in drug development.[2] Properties such as acidity (pKa), solubility in various solvent systems, and thermal stability directly influence process design, bioavailability, and quality control. This guide provides a comprehensive analysis of these core properties, grounded in experimental data and established scientific principles, to support professionals in leveraging this versatile compound.

## Chemical Identity and Molecular Structure

A clear definition of the molecule is the foundation of any physicochemical analysis.

- IUPAC Name: (2S)-2-hydroxy-4-phenylbutanoic acid[4]

- Common Synonyms: (S)-4-Phenyl-2-hydroxybutyric acid, ( $\alpha$ S)- $\alpha$ -Hydroxybenzenebutanoic acid[5][6]
- CAS Number: 115016-95-0[1][7]
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>3</sub>[1][7]
- Molecular Weight: 180.20 g/mol [1][4][7][8]

The structure consists of a butyric acid backbone with a hydroxyl group at the alpha-carbon (C2) and a phenyl group at the C4 position. The stereocenter at the C2 position, specified as '(S)', is crucial for its biological activity in target pharmaceutical compounds.

## Core Physicochemical Properties: A Quantitative Summary

The following table consolidates the key physicochemical data for **(S)-2-Hydroxy-4-phenylbutyric Acid**, providing a quick reference for laboratory and development settings.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[1][8]
Melting Point	115 - 119 °C	[1]
Other reported values: 110-112°C, 115-117°C	[5][8]	
Boiling Point	356.9 °C at 760 mmHg (Predicted)	[5][9]
Density	1.219 g/cm <sup>3</sup> (Predicted)	[5][9]
pKa	3.81 (at 298.2 K)	[2]
Optical Rotation	[ $\alpha$ ] <sup>20</sup> D = +7 to +10° (c=1 in Ethanol)	[1]

# In-Depth Analysis of Key Physicochemical Parameters

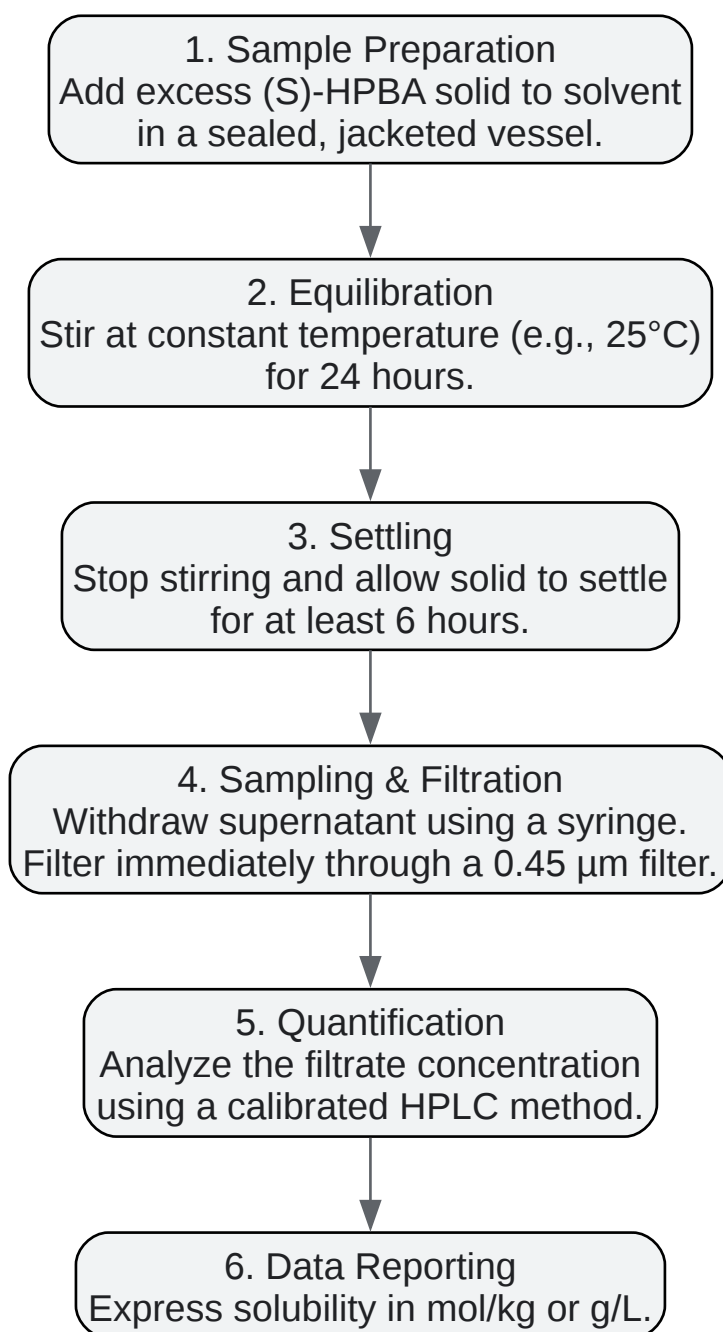
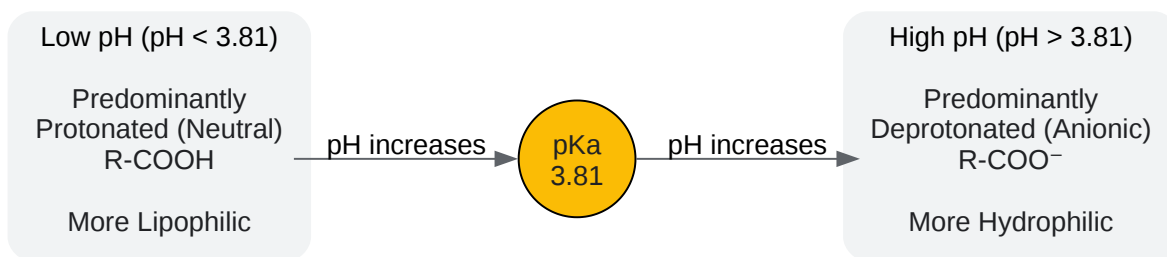
## Acidity and the Significance of pKa

The dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solutions of varying pH. For (S)-HPBA, the experimentally determined pKa is 3.81. [2] This value is characteristic of a moderately strong carboxylic acid, influenced by the electron-withdrawing effect of the adjacent hydroxyl group.

Causality and Implications:

- $\text{pH} < \text{pKa}$  (e.g., in the stomach, pH 1.5-3.5): The molecule will be predominantly in its protonated, neutral form ( $\text{R-COOH}$ ). This state is more lipophilic, which can favor absorption across lipid membranes.
- $\text{pH} > \text{pKa}$  (e.g., in the intestines, pH 6.0-7.4): The molecule will exist primarily in its deprotonated, anionic form ( $\text{R-COO}^-$ ). This ionized state significantly increases its solubility in aqueous media, which is crucial for dissolution and systemic distribution.

This relationship is fundamental for designing purification processes like crystallization and extraction, and for predicting the biopharmaceutical behavior of any final drug substance derived from it.



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